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This document provides a detailed protocol for determining the enzymatic activity of strombine
dehydrogenase (EC 1.5.1.22). This enzyme plays a role in anaerobic metabolism in some
marine invertebrates by catalyzing the reductive condensation of glycine and pyruvate. The
assay is based on a continuous spectrophotometric method.

Principle of the Assay

Strombine dehydrogenase catalyzes the reversible reaction:

Glycine + Pyruvate + NADH + H* & N-(carboxymethyl)-D-alanine (Strombine) + NAD* +
H20[1][2]

The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm,
which corresponds to the oxidation of NADH to NAD*. The rate of this decrease is directly
proportional to the strombine dehydrogenase activity in the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the strombine dehydrogenase
activity assay. These values are derived from studies on strombine dehydrogenase from the
hard clam, Meretrix lusoria, and may require optimization for enzymes from other species.
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Parameter Value Reference
Optimal pH 7.4-7.6 [3]

Optimal Temperature 45 - 46 °C [3]
Wavelength for Detection 340 nm

Molar Extinction Coefficient of
NADH

6220 M~1cm~?

Experimental Protocols
Materials and Reagents

e Enzyme Source: Purified or partially purified strombine dehydrogenase, or tissue
homogenate supernatant.

e Tris-HCI Buffer: 50 mM, pH 7.5 at 25°C.

e Glycine Solution: 200 mM.

e Sodium Pyruvate Solution: 20 mM.

e NADH Solution: 2 mM (Prepare fresh and protect from light).

o Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
e Cuvettes: Quartz or UV-transparent disposable cuvettes.

o Pipettes: Calibrated micropipettes.

Preparation of Reagents

e 50 mM Tris-HCI Buffer (pH 7.5): Dissolve 6.057 g of Tris base in 800 mL of distilled water.
Adjust the pH to 7.5 with concentrated HCI. Bring the final volume to 1 L with distilled water.

e 200 mM Glycine Solution: Dissolve 1.501 g of glycine in 100 mL of distilled water.
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e 20 mM Sodium Pyruvate Solution: Dissolve 0.220 g of sodium pyruvate in 100 mL of distilled
water.

e 2 mM NADH Solution: Dissolve 14.1 mg of NADH (disodium salt) in 10 mL of 10 mM Tris-
HCI buffer (pH 7.5). Keep on ice and use within a few hours.

Enzyme Sample Preparation

o Tissue Homogenate: Homogenize fresh or frozen tissue in 3-5 volumes of ice-cold 50 mM
Tris-HCI buffer (pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The
resulting supernatant is the enzyme extract.

o Purified Enzyme: Dilute the purified enzyme in 50 mM Tris-HCI buffer (pH 7.5) to a
concentration that results in a linear rate of absorbance change over the measurement
period.

Assay Procedure

o Set the spectrophotometer to 340 nm and the temperature to 45°C.

o Prepare the reaction mixture in a cuvette by adding the following components in the
specified order. A master mix can be prepared for multiple samples.

Reagent Volume (for 1 mL total) Final Concentration
50 mM Tris-HCI Buffer (pH 7.5) 800 pL 40 mM

200 mM Glycine 100 pL 20 mM

2 mM NADH 50 pL 0.1 mM

Enzyme Sample 30 pL Variable

e Mix the contents of the cuvette by gentle inversion and incubate at 45°C for 5 minutes to
allow the temperature to equilibrate.

« Initiate the reaction by adding 20 pL of 20 mM sodium pyruvate solution to the cuvette.
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« Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for
3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

e Ablank reaction should be performed by replacing the enzyme sample with the
homogenization buffer to account for any non-enzymatic degradation of NADH.

Calculation of Enzyme Activity

o Determine the rate of absorbance change per minute (AAsao/min) from the linear portion of

the reaction curve.
o Calculate the enzyme activity using the following formula:

Activity (umol/min/mL) = (AAsao/min * Total Assay Volume (mL)) / (¢ * Path Length (cm) *

Enzyme Volume (mL))

Where:

o € (epsilon) is the molar extinction coefficient of NADH at 340 nm (6220 M~1cm™1).
o Path Length is typically 1 cm.

e The specific activity can be calculated by dividing the enzyme activity by the protein
concentration of the enzyme sample (umol/min/mg protein).

Visualizations
Strombine Dehydrogenase Signaling Pathway
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Caption: Enzymatic reaction catalyzed by strombine dehydrogenase.

Experimental Workflow
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Caption: Workflow for the strombine dehydrogenase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Strombine
Dehydrogenase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12723367#strombine-dehydrogenase-activity-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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